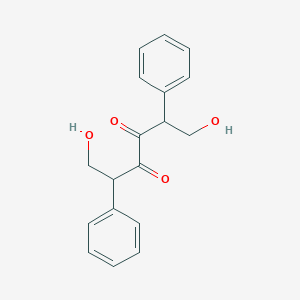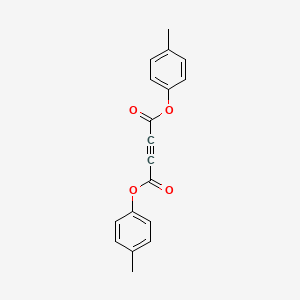
4-(Dodecanoyloxy)cyclohexyl 3,5-diaminobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Dodecanoyloxy)cyclohexyl 3,5-diaminobenzoate is an organic compound with the molecular formula C25H40N2O4. This compound is characterized by the presence of a cyclohexyl ring substituted with a dodecanoyloxy group and a benzoate moiety substituted with two amino groups. It is a specialty chemical used in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dodecanoyloxy)cyclohexyl 3,5-diaminobenzoate typically involves the esterification of cyclohexanol with dodecanoic acid, followed by the reaction with 3,5-diaminobenzoic acid. The reaction conditions often include the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-purity starting materials and stringent control of reaction parameters such as temperature, pressure, and reaction time are crucial to achieving high-quality product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Dodecanoyloxy)cyclohexyl 3,5-diaminobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino groups on the benzoate moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexanone or dodecanoic acid derivatives.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of N-substituted benzoate derivatives.
Applications De Recherche Scientifique
4-(Dodecanoyloxy)cyclohexyl 3,5-diaminobenzoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mécanisme D'action
The mechanism of action of 4-(Dodecanoyloxy)cyclohexyl 3,5-diaminobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s ester and amino groups allow it to form hydrogen bonds and other interactions with biological macromolecules, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Tert-butyl)cyclohexyl 3,5-diaminobenzoate: Similar structure but with a tert-butyl group instead of a dodecanoyloxy group.
4-(Methoxy)cyclohexyl 3,5-diaminobenzoate: Similar structure but with a methoxy group instead of a dodecanoyloxy group.
Uniqueness
4-(Dodecanoyloxy)cyclohexyl 3,5-diaminobenzoate is unique due to its long dodecanoyloxy chain, which imparts distinct physicochemical properties such as increased hydrophobicity and potential for self-assembly in certain environments. This makes it particularly useful in applications requiring specific molecular interactions and stability.
Propriétés
Numéro CAS |
845781-71-7 |
|---|---|
Formule moléculaire |
C25H40N2O4 |
Poids moléculaire |
432.6 g/mol |
Nom IUPAC |
(4-dodecanoyloxycyclohexyl) 3,5-diaminobenzoate |
InChI |
InChI=1S/C25H40N2O4/c1-2-3-4-5-6-7-8-9-10-11-24(28)30-22-12-14-23(15-13-22)31-25(29)19-16-20(26)18-21(27)17-19/h16-18,22-23H,2-15,26-27H2,1H3 |
Clé InChI |
CXSLZOHIFVYGJN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC(=O)OC1CCC(CC1)OC(=O)C2=CC(=CC(=C2)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


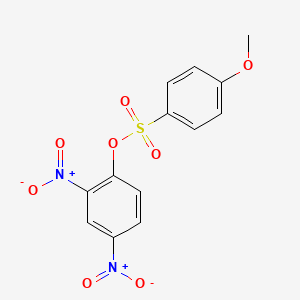
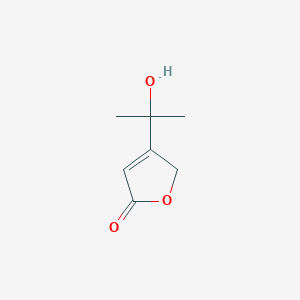

![Thiourea, [[4-(phenylmethoxy)phenyl]methyl]-](/img/structure/B12546950.png)
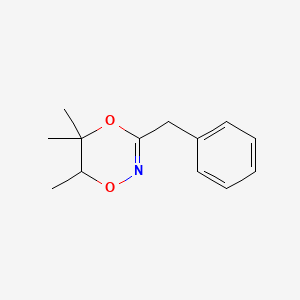
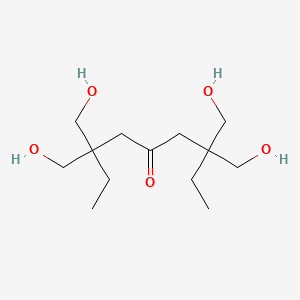
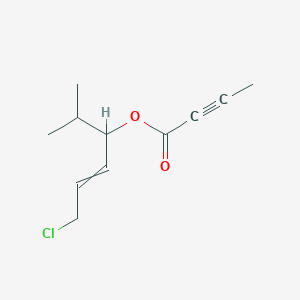
![11-[Methyl(phenyl)amino]undecan-1-OL](/img/structure/B12546990.png)

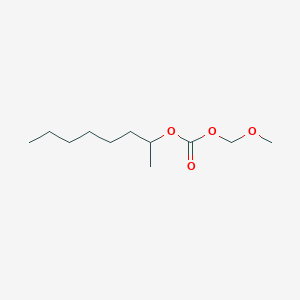
![2-Azido-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12546998.png)
![2,4-Pentanedione, 3-[[4-(acetyloxy)phenyl]methyl]-3-methyl-](/img/structure/B12547003.png)
